

The Genesis and Synthesis of α-Pyrrolidinohexiophenone (α-PHP): A Technical Guide

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Compound of Interest		
Compound Name:	a-PHP, Crystal	
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Abstract

 α -Pyrrolidinohexiophenone (α -PHP) is a synthetic stimulant of the cathinone class, first developed in the 1960s. After a period of relative obscurity, it has re-emerged as a significant compound of interest within the scientific community, primarily due to its potent pharmacological activity as a norepinephrine-dopamine reuptake inhibitor (NDRI). This technical guide provides a comprehensive overview of the discovery and synthesis history of α -PHP, detailed experimental protocols for its preparation, and a summary of its quantitative pharmacological data. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Discovery and Historical Context

 α -PHP, chemically known as 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one, was first synthesized and patented in 1967 by the German pharmaceutical company Boehringer Ingelheim. The invention, credited to Ernst Seeger, was part of a broader exploration of α -pyrrolidino ketones for potential therapeutic applications. The original US patent, number 3,314,970, discloses a general method for the synthesis of these compounds, including α -PHP, which is specifically



mentioned as "1-phenyl-2-pyrrolidino-hexanone-(1)".[1] Despite its early discovery, α -PHP was never commercially marketed as a pharmaceutical drug.

In the early 2010s, α -PHP began to appear on the illicit drug market as a "designer drug," often sold as a replacement for other controlled stimulants like α -pyrrolidinopentiophenone (α -PVP). [1][2][3] This resurgence has prompted renewed scientific interest in its synthesis, pharmacology, and toxicology.

Synthesis of α -PHP

The synthesis of α -PHP can be achieved through various methods. This guide details both the original patented method and a more contemporary approach commonly found in scientific literature.

Original Synthesis Method (Boehringer Ingelheim, 1967)

The 1967 patent describes a general two-step process for the synthesis of α -pyrrolidino ketones. The first step involves the α -halogenation of a ketone, followed by a nucleophilic substitution with pyrrolidine.[1]

Step 1: Synthesis of α -Bromo-hexanophenone

The synthesis of the intermediate, α -bromo-hexanophenone, is achieved through the bromination of hexanophenone.

- Experimental Protocol:
 - To an ice-cooled solution of hexanophenone (21.1 g) in anhydrous ether (20 ml), add anhydrous aluminum chloride (0.120 g).
 - While stirring and maintaining the temperature below 10°C, add bromine (6.0 ml) dropwise over a period of 1 hour.
 - Evaporate the solvent from the reaction mixture.
 - Dissolve the residual oil in ether (100 ml).



- Wash the ethereal solution sequentially with a saturated aqueous solution of sodium thiosulfate (3 x 30 ml) and then with water.
- Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to yield α-bromo-hexanophenone as an oil (28.0 g), which is used in the next step without further purification.[2]

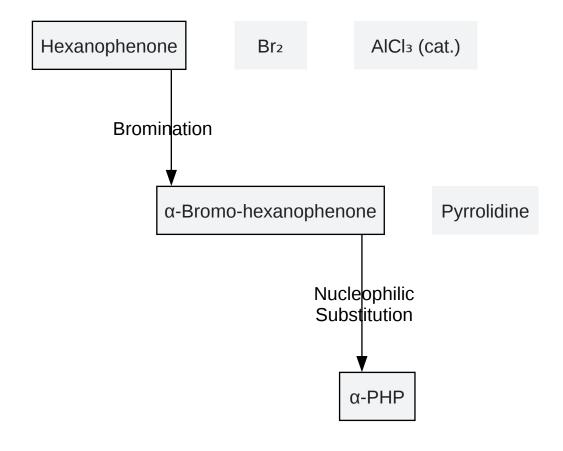
Step 2: Synthesis of 1-Phenyl-2-pyrrolidino-hexanone-(1) (α -PHP)

The final product is obtained by the reaction of α -bromo-hexanophenone with pyrrolidine. The patent provides a specific example for the synthesis of α -PHP.[1]

- Experimental Protocol (Inferred from Patent Examples):
 - \circ Prepare a solution of α -bromo-hexanophenone in a suitable solvent such as benzene.
 - Add a solution of pyrrolidine (at least 2 molar equivalents to act as both reactant and hydrogen halide scavenger) in the same solvent dropwise with stirring at room temperature.[1]
 - After the addition is complete, continue stirring for several hours at room temperature.
 - The resulting pyrrolidine hydrobromide salt is filtered off.
 - The filtrate is then washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure.
 - The crude product can be purified by vacuum distillation. The patent reports a boiling point of 128-129°C at 0.45 mm Hg for the free base.[1]
 - For the preparation of the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., acetone) and treated with ethereal hydrochloric acid. The resulting solid is recrystallized from acetone to yield colorless crystals with a melting point of 139°C.[1]

Synthesis Pathway (Original Method)





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Caption: Original synthesis pathway for α -PHP.

Modern Synthesis Method

A more recent and detailed protocol for the synthesis of α -PHP is available in the scientific literature, often in supplementary materials of pharmacological studies. This method is similar in principle to the original patent but provides more specific details on the reaction conditions and purification.

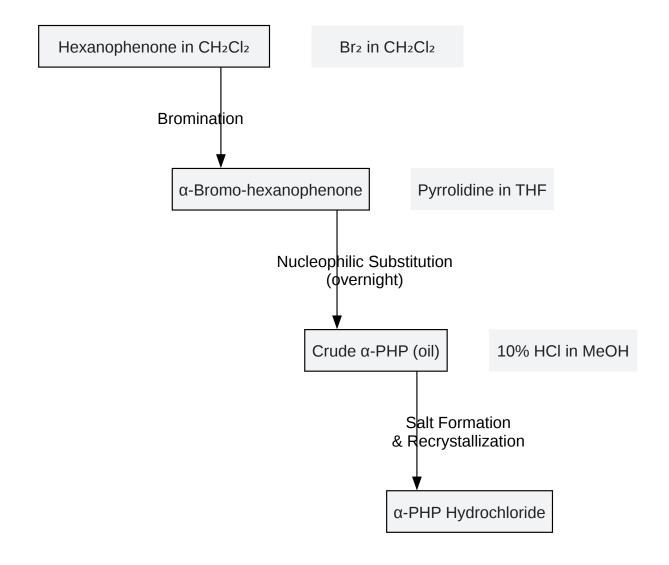
- Experimental Protocol:
 - Bromination of Hexanophenone:
 - To a solution of hexanophenone (500 mg) in methylene chloride (CH₂Cl₂), add one drop of bromine and stir for 5 minutes to initiate the reaction.
 - Add an equivalent of bromine in CH₂Cl₂ solution and stir for an additional 10 minutes.



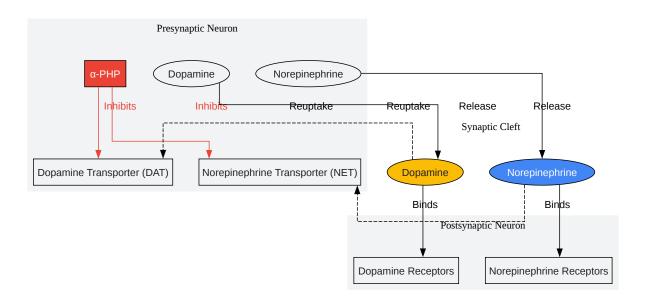
- Remove the solvent under vacuum to yield 2-bromo-hexanophenone.[4]
- Synthesis of α-PHP:
 - To a solution of 2-bromo-hexanophenone (200 mg) in tetrahydrofuran (THF), add a solution of pyrrolidine in THF dropwise.
 - Stir the reaction mixture at room temperature overnight.
 - Acidify the reaction mixture with 10% HCl and wash with diethyl ether.
 - Make the aqueous layer basic with 10% Na₂CO₃ and extract with ethyl acetate.
 - Wash the organic extract with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to give crude α-PHP as a pale yellow oil.[4]
- Purification and Salt Formation:
 - Add 10% HCl in methanol solution dropwise to the crude α -PHP oil.
 - Remove the solvent and purify the crude hydrochloride salt by recrystallization from a mixture of diethyl ether and 2-propanol.[4]

Synthesis Pathway (Modern Method)









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